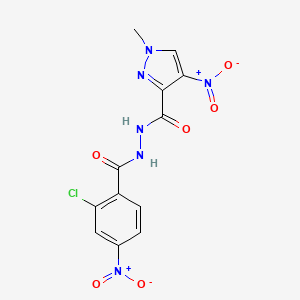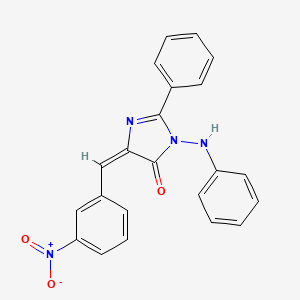![molecular formula C29H30N4O5S B15008974 methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15008974.png)
methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a thiophene ring, and various functional groups such as amino, cyano, nitro, and carboxylate. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
The synthesis of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This step involves the cyclization of an appropriate precursor, such as 2-methyl-3-nitroaniline, using reagents like sodium nitrite and potassium iodide.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable thiophene precursor and a coupling reagent.
Functional group modifications:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Analyse Des Réactions Chimiques
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its biological effects .
Comparaison Avec Des Composés Similaires
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- 4-(2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL)BENZENESULFONAMIDE
- Indole derivatives : These compounds share a similar heterocyclic structure and are known for their biological activities .
- Cyanoacetamide derivatives : These compounds are used as precursors in the synthesis of various heterocyclic compounds and have diverse biological activities .
The uniqueness of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Propriétés
Formule moléculaire |
C29H30N4O5S |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N4O5S/c1-29(2)13-20-25(21(34)14-29)23(16-8-7-9-17(12-16)33(36)37)19(15-30)26(31)32(20)27-24(28(35)38-3)18-10-5-4-6-11-22(18)39-27/h7-9,12,23H,4-6,10-11,13-14,31H2,1-3H3 |
Clé InChI |
UQDJSIPAMMZHCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-[(4-benzylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15008896.png)
![6-Amino-3-tert-butyl-4-(3-ethoxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008904.png)

![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008916.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]piperidine-4-carbohydrazide](/img/structure/B15008919.png)
![[5-(2-Fluoro-benzoylamino)-[1,3,4]thiadiazol-2-yl]-acetic acid ethyl ester](/img/structure/B15008940.png)
![2-{4-[(1E)-2-cyano-3-ethoxy-1-hydroxy-3-oxoprop-1-en-1-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B15008944.png)

![2-({4-[(E)-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B15008950.png)
![N-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]-2,4-dimethylaniline](/img/structure/B15008954.png)
![2-(2,4-dichlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008963.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15008972.png)
![2-(4-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B15008987.png)
![(3Z)-3-(phenylimino)-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15008992.png)
